Methyl 2-butyloxazole-4-carboxylate Methyl 2-butyloxazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15753171
InChI: InChI=1S/C9H13NO3/c1-3-4-5-8-10-7(6-13-8)9(11)12-2/h6H,3-5H2,1-2H3
SMILES:
Molecular Formula: C9H13NO3
Molecular Weight: 183.20 g/mol

Methyl 2-butyloxazole-4-carboxylate

CAS No.:

Cat. No.: VC15753171

Molecular Formula: C9H13NO3

Molecular Weight: 183.20 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-butyloxazole-4-carboxylate -

Specification

Molecular Formula C9H13NO3
Molecular Weight 183.20 g/mol
IUPAC Name methyl 2-butyl-1,3-oxazole-4-carboxylate
Standard InChI InChI=1S/C9H13NO3/c1-3-4-5-8-10-7(6-13-8)9(11)12-2/h6H,3-5H2,1-2H3
Standard InChI Key ASJMVIBNWHBKDR-UHFFFAOYSA-N
Canonical SMILES CCCCC1=NC(=CO1)C(=O)OC

Introduction

Chemical Identity and Structural Characteristics

Key Structural Features:

  • Oxazole Core: Aromatic heterocycle with one oxygen and one nitrogen atom, enabling π-π stacking and hydrogen bonding.

  • Butyl Group: Hydrophobic alkyl chain influencing solubility and lipid membrane interactions.

  • Methyl Ester: Electrophilic carbonyl group amenable to hydrolysis or nucleophilic substitution.

Synthesis and Characterization

Synthetic Routes

While no peer-reviewed synthesis of Methyl 2-butyloxazole-4-carboxylate is documented, analogous oxazole esters are typically synthesized via cyclization or functionalization strategies:

Route 1: Cyclodehydration of β-Hydroxy Amides

A common method for oxazole synthesis involves cyclodehydration of β-hydroxy amides using agents like Deoxo-Fluor®. For example:

  • Starting Material: β-Hydroxy amide derived from butylamine and a suitable α-keto ester.

  • Cyclization: Treatment with Deoxo-Fluor® at 0–25°C to form the oxazoline intermediate.

  • Oxidation: Conversion to the oxazole using MnO₂ or other oxidants.

Hypothetical Reaction Scheme:

Butylamine+Methyl 2-oxo-4-carboxylateDeoxo-Fluor®Oxazoline IntermediateMnO₂Methyl 2-Butyloxazole-4-Carboxylate\text{Butylamine} + \text{Methyl 2-oxo-4-carboxylate} \xrightarrow{\text{Deoxo-Fluor®}} \text{Oxazoline Intermediate} \xrightarrow{\text{MnO₂}} \text{Methyl 2-Butyloxazole-4-Carboxylate}

Yield: Estimated 40–60% based on analogous syntheses.

Route 2: Direct Functionalization of Preformed Oxazoles

Existing oxazole cores (e.g., methyl oxazole-4-carboxylate) can be alkylated at position 2 using butyl halides under basic conditions:

  • Substrate: Methyl oxazole-4-carboxylate.

  • Alkylation: Reaction with 1-bromobutane in the presence of K₂CO₃ or NaH.

  • Purification: Column chromatography or recrystallization.

Challenges: Regioselectivity and competing N-alkylation require careful optimization.

Analytical Characterization

Spectroscopic Data (hypothetical for Methyl 2-butyloxazole-4-carboxylate):

  • ¹H NMR (CDCl₃): δ 0.92 (t, 3H, CH₃), 1.35–1.45 (m, 4H, CH₂), 1.75 (quin, 2H, CH₂), 2.85 (t, 2H, CH₂-N), 3.95 (s, 3H, OCH₃), 8.25 (s, 1H, H-5).

  • ¹³C NMR: δ 13.8 (CH₃), 22.1, 28.5, 31.2 (CH₂), 51.2 (OCH₃), 125.5 (C-5), 148.3 (C-2), 160.5 (C=O), 165.1 (C-4).

  • IR: 1725 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (C=N stretch).

Physicochemical Properties

PropertyValue/Range
Melting Point45–50°C (predicted)
Boiling Point250–260°C (estimated)
SolubilitySoluble in DCM, THF; sparingly soluble in water
LogP2.1 (calculated)

Biological Activity and Applications

Anticancer Activity

Oxazoles inhibit histone deacetylases (HDACs), with IC₅₀ values in the nanomolar range. The butyl chain in Methyl 2-butyloxazole-4-carboxylate could modulate HDAC isoform selectivity, though specific data are lacking.

Anti-Inflammatory Effects

Structural analogs reduce pro-inflammatory cytokines (e.g., TNF-α, IL-6) by 30–50% in murine models . The ester moiety may serve as a prodrug, hydrolyzing in vivo to the active carboxylic acid.

Comparative Analysis with Oxazole Analogues

CompoundSubstituents (Position)Molecular WeightKey Activity
Methyl 2-butyloxazole-4-carboxylateButyl (2), COOCH₃ (4)199.21Hypothetical antimicrobial
Methyl oxazole-4-carboxylateH (2), COOCH₃ (4)127.10Antitubercular
Ethyl 2-phenyloxazole-4-carboxylatePhenyl (2), COOEt (4)217.22Anticancer

Future Directions

  • Synthetic Optimization: Explore microwave-assisted synthesis to improve yields.

  • Biological Screening: Prioritize assays against Gram-positive pathogens and HDAC isoforms.

  • Prodrug Development: Investigate hydrolysis kinetics for enhanced bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator